

A Technical Guide to the Physical and Chemical Properties of 3-Hydroxypropyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

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|----------------------|-----------------------|-----------|
| Compound Name: | Octadecanoic acid, 3- | |
| | hydroxypropyl ester | |
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Introduction: 3-Hydroxypropyl stearate, also known by its IUPAC name 3-hydroxypropyl octadecanoate, is a monoester of stearic acid and 1,3-propanediol. This compound belongs to the class of fatty acid esters, which are widely utilized in the cosmetic, food, and pharmaceutical industries. Its molecular structure, featuring a long, lipophilic alkyl chain from stearic acid and a polar head with a free hydroxyl group from 1,3-propanediol, imparts amphiphilic properties. These characteristics make it a valuable excipient in various formulations, acting as an emollient, emulsifier, and stabilizer. This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its applications for researchers and professionals in drug development.

Core Properties and Identification

3-Hydroxypropyl stearate is identified by its unique chemical structure and identifiers. It is crucial to distinguish it from its isomer, propylene glycol monostearate, which is an ester of stearic acid and 1,2-propanediol.

Chemical Identifiers:

- IUPAC Name: 3-hydroxypropyl octadecanoate[1]
- Synonyms: Octadecanoic acid, 3-hydroxypropyl ester; 1,3-Propanediol, monostearate; 3-Stearoyloxy-1-propanol[1]



• CAS Number: 25190-52-7[1]

• Molecular Formula: C21H42O3[1]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of 3-hydroxypropyl stearate. Much of the available data is computed, with experimental values for specific properties like melting point being less common in public databases.



| Property | Value | Source |
|---------------------------------|--|------------------|
| Molecular Weight | 342.6 g/mol | PubChem[1] |
| Monoisotopic Mass | 342.31339520 Da | PubChem[1] |
| Physical Description | Expected to be a white to yellowish waxy solid at room temperature, based on related compounds like propylene glycol monostearate. | Inferred from[2] |
| Melting Point | Data not available in cited sources. The related isomer, propylene glycol monostearate, has a melting point of approximately 50°C. | [2] |
| Boiling Point | Data not available in cited sources. | |
| Solubility | Expected to be insoluble in water and soluble in organic solvents like ethanol, consistent with related fatty acid esters. | Inferred from[2] |
| Computed XLogP3 | 8.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 20 | PubChem[1] |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of 3-hydroxypropyl stearate, ensuring purity, identity, and desired physicochemical properties for research and formulation development.



Synthesis: Direct Esterification

The most common method for synthesizing 3-hydroxypropyl stearate is the direct Fischer esterification of stearic acid with 1,3-propanediol, typically using an acid catalyst.

Objective: To produce 3-hydroxypropyl stearate via the esterification of stearic acid and 1,3-propanediol.

Reactants & Reagents:

- Stearic Acid (C₁₈H₃₆O₂)
- 1,3-Propanediol (C₃H₈O₂) (used in excess to favor monoester formation)
- Acid Catalyst (e.g., p-Toluenesulfonic acid, sulfuric acid, or a solid acid resin)
- Organic Solvent (e.g., Toluene or Heptane, to facilitate water removal)
- Sodium Bicarbonate Solution (5% w/v, for neutralization)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (for drying)

Procedure:

- Reaction Setup: Charge a round-bottom flask with stearic acid, a molar excess of 1,3-propanediol (e.g., 3-5 equivalents), the acid catalyst (0.5-2 mol%), and the organic solvent. Equip the flask with a Dean-Stark apparatus and a reflux condenser.
- Esterification: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by tracking water collection or using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.



- Neutralization and Washing: Wash the organic layer sequentially with the 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel to isolate the pure 3-hydroxypropyl stearate.

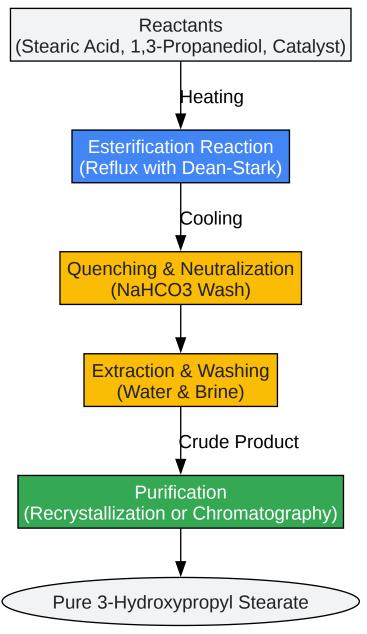


Diagram 1: Synthesis and Purification Workflow



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Caption: Synthesis and Purification Workflow for 3-Hydroxypropyl Stearate.

Physicochemical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized 3-hydroxypropyl stearate.

- 1. Fourier-Transform Infrared Spectroscopy (FTIR):
- Protocol: A small amount of the sample is analyzed as a thin film on a salt plate (KBr or NaCl) or using an Attenuated Total Reflectance (ATR) accessory.
- Expected Results: The spectrum should show a strong absorption band around 1740-1735 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch, a broad band in the region of 3500-3200 cm⁻¹ for the hydroxyl (O-H) group, and strong C-H stretching bands around 2920 and 2850 cm⁻¹.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H
 NMR and ¹³C NMR.
- Expected Results:
 - ¹H NMR: Signals corresponding to the long alkyl chain of stearate, and distinct peaks for the methylene protons of the 1,3-propanediol moiety (e.g., a triplet for -CH₂-O-C=O, a triplet for -CH₂-OH, and a multiplet for the central -CH₂-).
 - ¹³C NMR: A peak around 174 ppm for the ester carbonyl carbon, signals around 60-70 ppm for the carbons of the propanediol backbone, and a series of peaks between 14-35 ppm for the stearate alkyl chain. PubChem provides access to reference spectra[1].
- 3. Mass Spectrometry (MS):
- Protocol: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS).



- Expected Results: The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the compound, confirming its identity. GC-MS data is available in the NIST Mass Spectrometry Data Center[1].
- 4. Differential Scanning Calorimetry (DSC):
- Protocol: A small, weighed amount of the sample is sealed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Expected Results: The resulting thermogram will show an endothermic peak corresponding to the melting point of the material, providing information on its thermal behavior and purity.

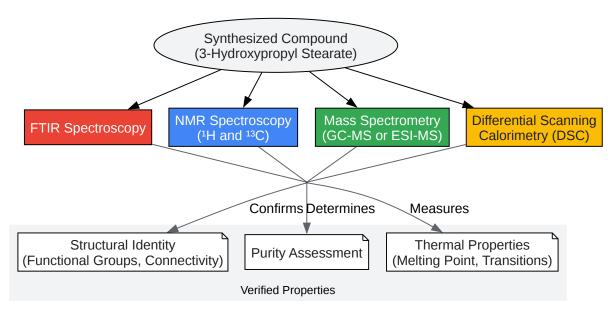


Diagram 2: Analytical Characterization Workflow

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Caption: Analytical Workflow for Characterizing 3-Hydroxypropyl Stearate.

Applications in Research and Drug Development



The unique physicochemical properties of 3-hydroxypropyl stearate make it a versatile excipient in pharmaceutical formulations. An excipient is a substance formulated alongside the active pharmaceutical ingredient (API) to enhance its performance, stability, or manufacturability[3].

- Lipid-Based Drug Delivery Systems: Due to its lipophilic nature and low toxicity, 3-hydroxypropyl stearate is a suitable candidate for creating lipid matrices in advanced drug delivery systems. It can be used as a solid lipid in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to improve the solubility and bioavailability of poorly water-soluble drugs and enable controlled or targeted drug release[4].
- Emulsifier and Stabilizer: The amphiphilic character of 3-hydroxypropyl stearate allows it to act as a non-ionic surfactant and emulsifier. It can stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions, which are the basis for many topical and oral formulations like creams, lotions, and ointments.
- Matrix Former in Sustained-Release Formulations: In solid dosage forms, it can function as a lipidic matrix-forming agent. Techniques like hot-melt extrusion (HME) can be used to create pellets or tablets where the drug is dispersed within a matrix of 3-hydroxypropyl stearate[4].
 The drug is then released slowly over time through diffusion and erosion of the lipid matrix, providing a sustained-release profile.
- Lubricant and Binder: Similar to other fatty acid esters like magnesium stearate, it can serve as a lubricant in tablet manufacturing to prevent the formulation from sticking to the punches and dies of the tablet press[3].

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- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of 3-Hydroxypropyl Stearate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161308#physical-and-chemical-properties-of-3-hydroxypropyl-stearate]

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